Lipophilicity Advantage: XLogP3 Comparison of 2-Ethyl-5-fluoropyridine vs. Methyl and Unsubstituted Fluoropyridines
2-Ethyl-5-fluoropyridine (target) exhibits a computed XLogP3 of 1.8, which is 0.5 units higher than 5-fluoro-2-methylpyridine (XLogP3 = 1.3) and 1.0 unit higher than 3-fluoropyridine (XLogP3 = 0.8) [1][2][3]. This increase reflects the contribution of the ethyl group to hydrophobic surface area. The TPSA remains unchanged at 12.9 Ų across all three compounds, indicating that the lipophilicity gain does not come at the cost of increased polar surface area [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Fluoro-2-methylpyridine (XLogP3 = 1.3); 3-Fluoropyridine (XLogP3 = 0.8) |
| Quantified Difference | +0.5 log unit vs. 5-fluoro-2-methylpyridine; +1.0 log unit vs. 3-fluoropyridine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024-2025 release) |
Why This Matters
Higher lipophilicity can improve membrane permeability and metabolic stability profiles in hit-to-lead optimization, making 2-ethyl-5-fluoropyridine a preferred scaffold over its methyl or unsubstituted counterparts when hydrophobicity needs fine-tuning without altering TPSA.
- [1] PubChem CID 58381587. 2-Ethyl-5-fluoropyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/58381587 (accessed 2026-04-25). View Source
- [2] PubChem CID 2762863. 5-Fluoro-2-methylpyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2762863 (accessed 2026-04-25). View Source
- [3] PubChem CID 67794. 3-Fluoropyridine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/67794 (accessed 2026-04-25). View Source
